2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26FN3O4 and its molecular weight is 415.465. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
The compound has been synthesized and characterized through various techniques such as H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction. It exhibits moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
Process Development in Antifungal Agents
This compound is used in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative (M. Butters et al., 2001).
Enzymatic C-Demethylation
The compound was studied for its in vitro metabolism using a hepatic microsomal system, showing major metabolic reactions like hydroxylation and carbonyl reduction (H. Yoo et al., 2008).
Synthesis and Spectroscopic Characterization
The compound is synthesized and characterized using techniques like IR, NMR, and MS studies. It has applications in cytotoxicity evaluation and molecular docking studies for insights into new molecules in carrier protein (M. Govindhan et al., 2017).
Asymmetric Syntheses
It is involved in the synthesis of chiral pyrrolidines, highlighting its role in creating novel chiral compounds (A. Katritzky et al., 1999).
Antioxidant Activity
The compound is used in the synthesis of pyrrolyl selenolopyridine compounds, which have been shown to have remarkable antioxidant activity (R. Zaki et al., 2017).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-4-16-19(23)21(25-13-24-16)29-15-8-9-26(11-15)18(27)12-28-17-7-5-6-14-10-22(2,3)30-20(14)17/h5-7,13,15H,4,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKNAKTVHYFIFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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